![molecular formula C13H11ClN4O2 B1390944 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 859501-01-2](/img/structure/B1390944.png)
6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C13H11ClN4O2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often involve inhibition of enzyme activity, which can lead to therapeutic effects such as reduced inflammation or antimicrobial activity. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. Additionally, it affects gene expression by modulating transcription factors and signaling molecules, leading to altered cellular metabolism and reduced proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with carbonic anhydrase involves coordination with the zinc ion in the enzyme’s active site, leading to inhibition. The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or light exposure. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over extended periods in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects such as reduced tumor growth and antimicrobial activity without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body. The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, leading to more effective inhibition of enzymes or modulation of gene expression .
Biological Activity
6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant biological activity that has been the subject of various studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₁ClN₄O₂
- Molecular Weight : 290.71 g/mol
- CAS Number : 859501-01-2
The compound features a triazolo-pyridazine core with a chloro substituent at the 6th position and a 3,4-dimethoxyphenyl group at the 3rd position. This unique structure contributes to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, a study synthesized a series of triazolo[4,3-b]pyridazines and evaluated their effects on gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The results indicated that this compound exhibited moderate to potent antiproliferative activity , with IC₅₀ values as low as 0.008 μM in certain cases .
Cell Line | IC₅₀ Value (μM) |
---|---|
SGC-7901 | 0.014 |
A549 | 0.008 |
HT-1080 | 0.012 |
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics crucial for cell division and proliferation. Immunofluorescence assays have demonstrated that the compound significantly affects microtubule structures within treated cells .
Additional Pharmacological Activities
Beyond its antiproliferative effects, this compound has shown promise in other areas:
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, although specific mechanisms and targets remain to be fully elucidated.
- Enzyme Inhibition : It may interact with specific enzymes or receptors involved in cancer progression and metastasis .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has been investigated for its potential pharmacological properties.
- Anticancer Activity : Studies have shown that compounds with triazole structures exhibit significant anticancer activity. For instance, triazolo-pyridazine derivatives have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that the presence of halogen atoms (like chlorine) and methoxy groups enhances its antibacterial efficacy .
Agrochemicals
The compound's structure allows it to be explored as a potential agrochemical agent.
- Herbicidal Activity : Preliminary studies suggest that triazolo-pyridazine derivatives can act as herbicides by inhibiting specific metabolic pathways in plants. This makes them candidates for developing selective herbicides that target weeds without harming crops .
Material Science
In material science, this compound is being studied for its potential use in developing advanced materials.
- Polymer Composites : Its incorporation into polymer matrices has been explored to enhance mechanical properties and thermal stability. The compound's ability to form hydrogen bonds can improve the interfacial adhesion between the polymer and fillers .
Case Studies
Properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-9-4-3-8(7-10(9)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGWCJOOWXSDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.